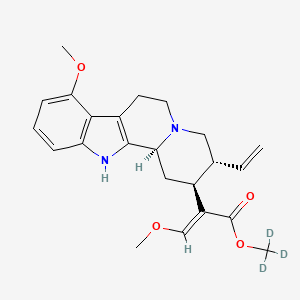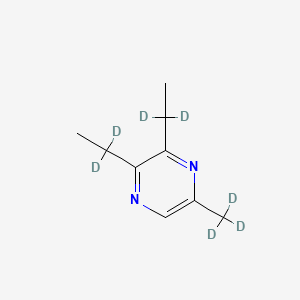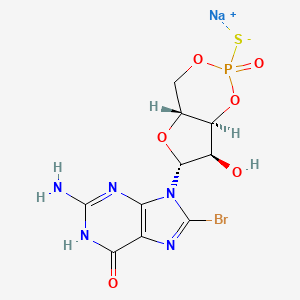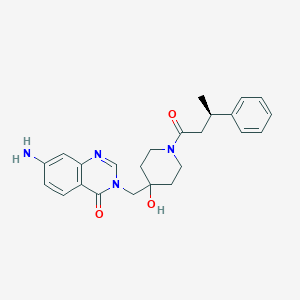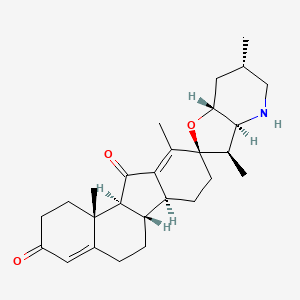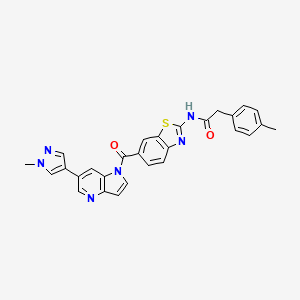
Lck-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lck-IN-3 is a compound known for its inhibitory effects on lymphocyte-specific protein tyrosine kinase (LCK), a member of the Src family of kinases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The industrial production of Lck-IN-3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet the standards required for scientific research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
Lck-IN-3 undergoes various chemical reactions, including:
Phosphorylation Inhibition: It inhibits the phosphorylation of LCK, a critical step in T-cell receptor signaling.
Cell Cycle Arrest: It induces cell cycle arrest in the G2/M phase, leading to apoptosis in acute lymphoblastic leukemia cells.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents such as kinase inhibitors and conditions that facilitate phosphorylation inhibition and cell cycle arrest .
Major Products Formed
The major products formed from these reactions include phosphorylated and non-phosphorylated forms of LCK, as well as apoptotic cells resulting from cell cycle arrest .
Aplicaciones Científicas De Investigación
Lck-IN-3 has a wide range of scientific research applications, including:
Mecanismo De Acción
Lck-IN-3 exerts its effects by inhibiting the phosphorylation of LCK, a key enzyme in T-cell receptor signaling. This inhibition disrupts the signaling pathways involved in T-cell activation and proliferation, leading to cell cycle arrest and apoptosis in leukemia cells . The molecular targets and pathways involved include the T-cell receptor complex and downstream signaling molecules such as ZAP-70 .
Comparación Con Compuestos Similares
Lck-IN-3 is unique among LCK inhibitors due to its specific targeting of acute lymphoblastic leukemia cells and its ability to induce cell cycle arrest and apoptosis. Similar compounds include:
Dasatinib: A multi-kinase inhibitor that targets BCR-ABL and Src family kinases, including LCK.
Bosutinib: Another Src family kinase inhibitor with activity against LCK.
Saracatinib: A selective Src kinase inhibitor that also targets LCK.
This compound stands out due to its specificity and potency in inhibiting LCK phosphorylation and inducing apoptosis in leukemia cells .
Propiedades
Fórmula molecular |
C28H22N6O2S |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-N-[6-[6-(1-methylpyrazol-4-yl)pyrrolo[3,2-b]pyridine-1-carbonyl]-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C28H22N6O2S/c1-17-3-5-18(6-4-17)11-26(35)32-28-31-23-8-7-19(13-25(23)37-28)27(36)34-10-9-22-24(34)12-20(14-29-22)21-15-30-33(2)16-21/h3-10,12-16H,11H2,1-2H3,(H,31,32,35) |
Clave InChI |
ZKKQJQVUESZJMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)N4C=CC5=C4C=C(C=N5)C6=CN(N=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


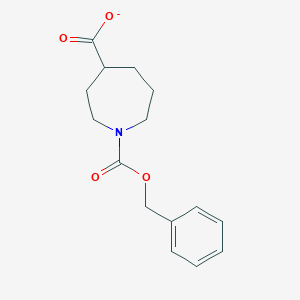
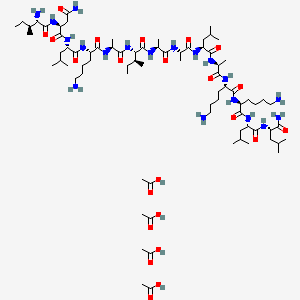
![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)
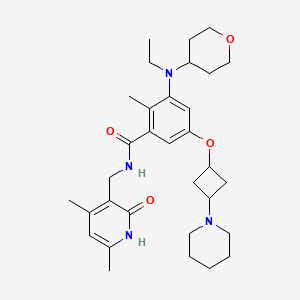
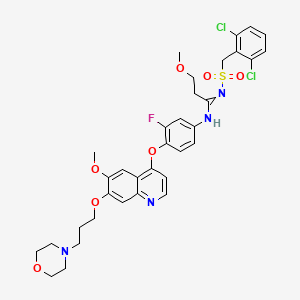
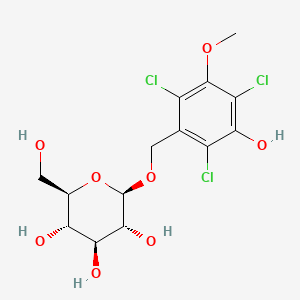
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
